![molecular formula C24H22O6 B14333079 3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one CAS No. 98645-12-6](/img/structure/B14333079.png)
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with two hydroxyethoxyphenyl groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-(2-hydroxyethoxy)benzaldehyde under acidic conditions to form the intermediate. This intermediate is then cyclized to form the benzofuran core, followed by further functionalization to introduce the hydroxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran core may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A bis(2-hydroxyethyl)ether: Similar in structure but with a different core.
Bis[4-(2-hydroxyethoxy)phenyl] sulfone: Contains a sulfone group instead of a benzofuran core.
2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane: Features epoxy groups and a different central structure.
Uniqueness
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
98645-12-6 |
|---|---|
Formule moléculaire |
C24H22O6 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
3,3-bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C24H22O6/c25-13-15-28-19-9-5-17(6-10-19)24(18-7-11-20(12-8-18)29-16-14-26)22-4-2-1-3-21(22)23(27)30-24/h1-12,25-26H,13-16H2 |
Clé InChI |
LSLNJWIGXCYYIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OCCO)C4=CC=C(C=C4)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


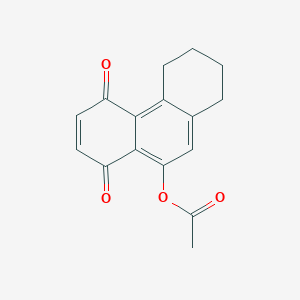
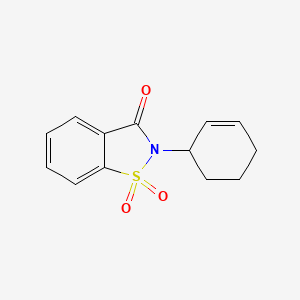

![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)


![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
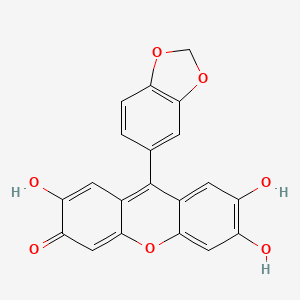
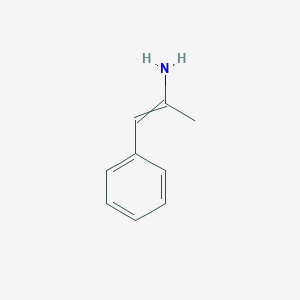

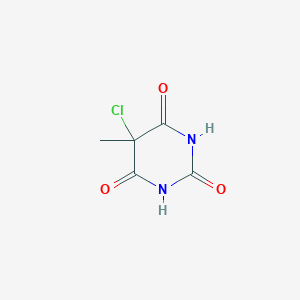
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)

